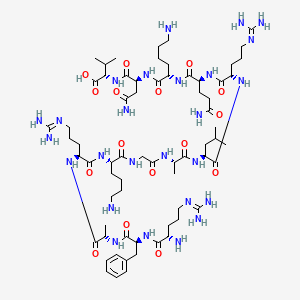
Protein kinase c(19-31)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein kinase c(19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of protein kinase c alpha (residues 19-31). This compound is used as a substrate peptide for testing protein kinase c activity. Protein kinase c is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating various cellular processes such as proliferation, differentiation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase c(19-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of protein kinase c(19-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Protein kinase c(19-31) undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can be oxidized to form disulfide bonds.
Phosphorylation: The serine and threonine residues can be phosphorylated by kinases.
Dephosphorylation: Phosphatases can remove phosphate groups from the phosphorylated residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.
Dephosphorylation: Specific phosphatases.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Phosphorylation: Phosphorylated peptides.
Dephosphorylation: Dephosphorylated peptides.
科学的研究の応用
Protein kinase c(19-31) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein kinase c activity and inhibition.
Biology: Helps in understanding the role of protein kinase c in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase c is dysregulated, such as cancer and cardiovascular diseases
Industry: Utilized in the development of kinase inhibitors and activators for drug discovery.
作用機序
Protein kinase c(19-31) exerts its effects by mimicking the natural substrate of protein kinase c, thereby inhibiting its activity. The peptide binds to the active site of protein kinase c, preventing the phosphorylation of its natural substrates. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis .
類似化合物との比較
Protein kinase c(19-31) can be compared with other peptide inhibitors and modulators of protein kinase c, such as:
Bryostatin: A natural product that activates protein kinase c.
Staurosporine: A potent inhibitor of protein kinase c.
Midostaurin: A synthetic derivative of staurosporine used in cancer therapy
Uniqueness
Protein kinase c(19-31) is unique due to its specific sequence derived from the pseudo-substrate regulatory domain of protein kinase c alpha, making it a highly selective inhibitor for studying protein kinase c activity.
Conclusion
Protein kinase c(19-31) is a valuable tool in scientific research, offering insights into the regulation and function of protein kinase c. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for various studies.
特性
分子式 |
C67H118N26O16 |
|---|---|
分子量 |
1543.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChIキー |
OLYXRRDLXDCSNP-XYICCSMHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















